An In-depth Technical Guide to 6-Isopropoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Isopropoxynicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropoxynicotinaldehyde, a substituted pyridine derivative, is a key building block in modern medicinal chemistry. Its unique structural combination of a pyridine ring, an aldehyde functional group, and an isopropoxy moiety makes it a versatile intermediate for the synthesis of complex molecular architectures. Pyridine derivatives are foundational to many advancements in drug discovery, and the strategic placement of functional groups in 6-Isopropoxynicotinaldehyde allows for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and its potential applications in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
Proper identification and an understanding of the physicochemical properties of a compound are crucial for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 6-Isopropoxynicotinaldehyde | [2] |
| Synonyms | 6-isopropoxy-pyridine-3-carbaldehyde, 5-Formyl-2-isoproxypyridine | [2][3] |
| CAS Number | 884495-35-6 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | |
| Physical Form | Liquid at room temperature | [2] |
| Purity | Typically >96% | [2] |
| Boiling Point | Estimated: ~230-240 °C at 760 mmHg (based on similar structures) | Inferred from[4][5][6] |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in nonpolar solvents. | Inferred from[7][8][9] |
| Storage | Store in a freezer to maintain purity and stability. |
Synthesis and Purification
Experimental Protocol: Synthesis of 6-Isopropoxynicotinaldehyde
This two-step procedure involves the nucleophilic aromatic substitution of a halogenated pyridine followed by oxidation of an alcohol to the aldehyde.
Step 1: Synthesis of (6-isopropoxypyridin-3-yl)methanol
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To a solution of isopropanol (1.5 eq) in anhydrous THF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (6-isopropoxypyridin-3-yl)methanol can be purified by column chromatography on silica gel.
Step 2: Oxidation to 6-Isopropoxynicotinaldehyde
-
Dissolve the (6-isopropoxypyridin-3-yl)methanol (1.0 eq) in dichloromethane.
-
Add manganese dioxide (5.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 6-Isopropoxynicotinaldehyde. The product can be further purified by vacuum distillation if necessary.
Spectroscopic and Chromatographic Characterization
The identity and purity of 6-Isopropoxynicotinaldehyde are confirmed through a combination of spectroscopic and chromatographic techniques. Below are the predicted spectral data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted):
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Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.
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Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 5-position a doublet.
-
Isopropoxy Group: A septet for the CH proton around δ 4.5-5.0 ppm and a doublet for the two CH₃ groups around δ 1.2-1.4 ppm.
-
-
¹³C NMR (Predicted):
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Carbonyl Carbon (CHO): A signal is expected in the downfield region, around δ 190-195 ppm.
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Aromatic Carbons (Pyridine Ring): Five distinct signals are expected in the aromatic region (δ 110-165 ppm).
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Isopropoxy Group: A signal for the CH carbon around δ 65-70 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak peaks around 2720 cm⁻¹ and 2820 cm⁻¹.
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Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.
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C-O Stretch (Isopropoxy): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 165 would be expected. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).
Chemical Reactivity and Synthetic Utility
The reactivity of 6-Isopropoxynicotinaldehyde is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The pyridine ring, being electron-deficient, influences the reactivity of the aldehyde and can also participate in certain reactions.
Reactions of the Aldehyde Group
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Reductive Amination: The aldehyde can be converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.
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Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon skeleton.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.
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Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, to form more complex structures.
Reactivity of the Pyridine Ring
The isopropoxy group at the 6-position makes the pyridine ring more electron-rich compared to unsubstituted pyridine, which can influence its reactivity in electrophilic aromatic substitution reactions, though these are generally difficult on pyridine rings.
Applications in Drug Discovery
Substituted pyridines are a prominent class of heterocycles in approved drugs and clinical candidates.[10] The unique combination of functional groups in 6-Isopropoxynicotinaldehyde makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Scaffold for Bioactive Molecules
The aldehyde group serves as a key reaction point for building more complex molecules. For example, it can be used in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif. The isopropoxy group can modulate the solubility and metabolic stability of the final compound.[11]
Illustrative Synthetic Workflow in Drug Discovery
The following diagram illustrates a common synthetic workflow where a substituted nicotinaldehyde, such as 6-isopropoxynicotinaldehyde, is used as a key intermediate in the synthesis of a hypothetical drug candidate.
This workflow demonstrates the conversion of the aldehyde to a secondary amine via reductive amination, followed by an amide coupling to generate a more complex, drug-like molecule. This strategy is frequently employed in the synthesis of various therapeutic agents.
Safety and Handling
6-Isopropoxynicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
6-Isopropoxynicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its chemical properties, reactivity, and the ability to be transformed into a wide array of more complex molecules make it an important tool for medicinal chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.
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